1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro-
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Overview
Description
1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its unique structure, which includes a chrysenetetrol core that has undergone partial hydrogenation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro- typically involves the hydrogenation of chrysenetetrol. This process can be carried out using hydrogen gas in the presence of a catalyst such as palladium or platinum. The reaction is usually conducted under mild conditions, with temperatures ranging from room temperature to 80°C and at atmospheric or slightly elevated pressures .
Industrial Production Methods
In an industrial setting, the production of 1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of high-throughput screening methods can also optimize the catalyst and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are fully reduced forms of the compound.
Substitution: The major products are substituted derivatives, depending on the reagent used.
Scientific Research Applications
1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: This compound has a similar partially hydrogenated structure but differs in its core aromatic system.
1,2,3,4-Tetrahydrocarbazole: Another similar compound with a partially hydrogenated structure, but with a different core aromatic system.
Properties
IUPAC Name |
1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFVVVKVNJPHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79356-06-2 |
Source
|
Record name | 1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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